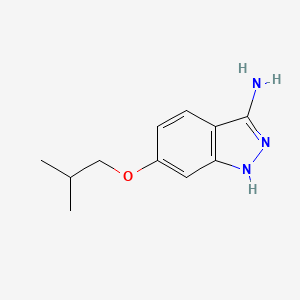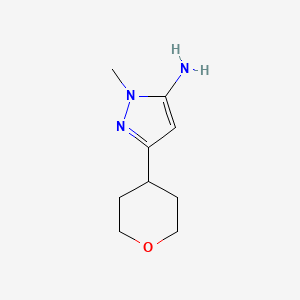
1-methyl-3-(oxan-4-yl)-1H-pyrazol-5-amine
Overview
Description
Scientific Research Applications
Synthesis and Characterization of Pyrazole Derivatives
Synthesis, Characterization, X-Ray Crystal Study and Bioactivities of Pyrazole Derivatives Research on pyrazole derivatives, including 1-methyl-3-(oxan-4-yl)-1H-pyrazol-5-amine, has highlighted their potential in medicinal chemistry. A study by Titi et al. (2020) focused on the synthesis and characterization of various pyrazole derivatives. These compounds were analyzed using various techniques such as FT-IR, UV–visible spectroscopy, and X-ray crystallography. The study also delved into the biological activity of these compounds, particularly their antitumor, antifungal, and antibacterial properties (Titi et al., 2020).
Reactivity and Cyclization in Pyrazole Derivatives
Combined XRD and DFT Studies towards Understanding the Impact of Intramolecular H-bonding Szlachcic et al. (2020) investigated the structural aspects of pyrazole derivatives, essential for understanding their reactivity. The study employed X-ray diffraction measurements and Density Functional Theory (DFT) calculations to analyze pyrazole derivatives. It highlighted the role of intramolecular hydrogen bonds in influencing the reactivity of these compounds, particularly in the reductive cyclization process (Szlachcic et al., 2020).
Applications in Corrosion Inhibition
Inhibitive Action of Bipyrazolic Type Organic Compounds Towards Corrosion of Pure Iron in Acidic Media A study by Chetouani et al. (2005) explored the application of pyrazole derivatives as corrosion inhibitors. The research focused on the efficiency of these compounds in preventing corrosion of iron in acidic environments. The study found that these compounds acted as efficient inhibitors, with their effectiveness increasing with concentration (Chetouani et al., 2005).
Synthesis and Biological Activity
Synthesis and Transformations of Derivatives of 2-Aryl-5-(3,5-Dimethyl-1H-Pyrazol-1-yl)-1,3-Oxazole-4-Carboxylic Acid Prokopenko et al. (2010) conducted a study on the synthesis of methyl esters of pyrazole derivatives and their functional transformations. This research is significant for understanding the synthetic pathways and potential applications of these compounds in various fields, including pharmaceuticals (Prokopenko et al., 2010).
properties
IUPAC Name |
2-methyl-5-(oxan-4-yl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-12-9(10)6-8(11-12)7-2-4-13-5-3-7/h6-7H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHCEZVALREEJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CCOCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(oxan-4-yl)-1H-pyrazol-5-amine | |
CAS RN |
1340104-61-1 | |
| Record name | 1-methyl-3-(oxan-4-yl)-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S)-1-[3-(benzyloxy)phenyl]ethan-1-ol](/img/structure/B1445155.png)
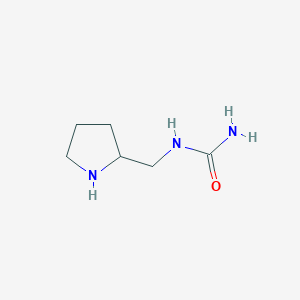

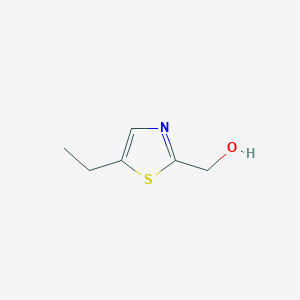



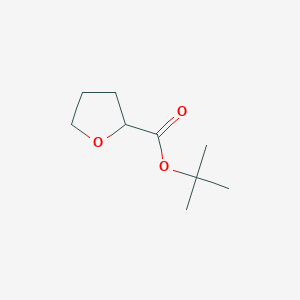


![1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propan-1-one](/img/structure/B1445174.png)
![1-[(3-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1445175.png)
